molecular formula C17H13ClFN3OS B4651801 N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Cat. No. B4651801
M. Wt: 361.8 g/mol
InChI Key: IRDJFPGWLPZVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as CFPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFPU is a urea derivative that has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the inhibition of specific proteins and enzymes involved in various cellular processes. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to inhibit the activity of Aurora kinases, which are essential for cell division, leading to the inhibition of cancer cell growth and proliferation. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea also activates the GPR40 receptor, which is involved in insulin secretion, leading to the regulation of blood glucose levels. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides by inhibiting the activity of specific enzymes involved in their production.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea inhibits the growth and proliferation of cancer cells, leading to the induction of apoptosis. In diabetes, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea regulates blood glucose levels by stimulating insulin secretion. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea prevents the aggregation of amyloid-beta peptides, leading to the prevention of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has several advantages for lab experiments, including its simple synthesis method, high yield, and low toxicity. However, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has some limitations, including its poor solubility in water, which may affect its bioavailability and efficacy.

Future Directions

N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea analogs with improved solubility and bioavailability. Another direction is the investigation of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Moreover, further studies are needed to elucidate the precise mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea and its potential side effects.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is a urea derivative that has shown promising results in various scientific research applications, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea's simple synthesis method, high yield, and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential applications in various fields, including cancer treatment, diabetes, and Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific proteins involved in cell division. N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has also shown potential in regulating blood glucose levels in diabetic patients by activating specific receptors in the pancreas. Moreover, N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has shown potential in preventing the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c1-10-15(11-5-3-2-4-6-11)21-17(24-10)22-16(23)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDJFPGWLPZVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.